molecular formula C15H24ClNOS B4405399 1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride

1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride

Cat. No. B4405399
M. Wt: 301.9 g/mol
InChI Key: PYJUVMUVWPTKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride, also known as RTI-111, is a chemical compound that belongs to the class of piperidine-based stimulants. It has been extensively studied for its potential use as a research tool in the field of neuroscience.

Mechanism of Action

1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride acts as a potent and selective inhibitor of DAT. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in the extracellular levels of this neurotransmitter. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other dopamine reuptake inhibitors. It increases the levels of dopamine in the brain, which leads to a range of effects, including increased locomotor activity, enhanced cognitive function, and improved mood. However, this compound has been shown to have a lower abuse potential than other stimulants, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride in lab experiments is its selectivity for DAT. This makes it a useful tool for studying the function of this transporter in isolation. However, one of the limitations of this compound is its relatively short half-life, which makes it difficult to use in long-term studies.

Future Directions

There are several future directions for research on 1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride. One area of interest is the potential use of this compound as a treatment for Parkinson's disease. This compound has been shown to increase the levels of dopamine in the brain, which could help to alleviate the symptoms of this condition. Another area of interest is the development of new compounds based on the structure of this compound, which could have improved pharmacological properties and a lower abuse potential.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. Its selectivity for DAT and its relatively low abuse potential make it a useful tool for studying the function of this transporter in isolation. Further research is needed to explore the potential therapeutic applications of this compound and to develop new compounds based on its structure.

Scientific Research Applications

1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride has been used as a research tool to study the dopamine transporter (DAT) and its role in the brain. DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is a critical process in regulating the levels of dopamine in the brain. This compound has been shown to bind selectively to DAT, which makes it a useful tool for studying the function of this transporter.

properties

IUPAC Name

1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS.ClH/c1-3-7-15(8-4-1)18-14-13-17-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJUVMUVWPTKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCSC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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